molecular formula C20H16BrNO3 B5400465 1-allyl-4-(4-bromobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

1-allyl-4-(4-bromobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5400465
M. Wt: 398.2 g/mol
InChI Key: PCYOCYOXGZDBQY-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-4-(4-bromobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrrolones and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-allyl-4-(4-bromobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that this compound induces cell death in cancer cells by activating the apoptotic pathway. It has also been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-allyl-4-(4-bromobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one exhibits potent anti-inflammatory and antioxidant activities. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models. Furthermore, this compound has been shown to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-allyl-4-(4-bromobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent anti-cancer activity. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its applications in certain experiments.

Future Directions

There are several future directions for research on 1-allyl-4-(4-bromobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of research is in the development of more efficient synthesis methods for this compound. Another area of research is in the development of more water-soluble derivatives of this compound to improve its bioavailability. Furthermore, research can be conducted to investigate the potential applications of this compound in the treatment of other diseases such as diabetes and neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-allyl-4-(4-bromobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-bromobenzoyl chloride with allylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1,3-cyclohexanedione in the presence of a catalyst such as p-toluenesulfonic acid to yield the final product.

Scientific Research Applications

1-allyl-4-(4-bromobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity by inducing cell death in cancer cells. It has also been shown to inhibit the growth of tumors in animal models.

properties

IUPAC Name

(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-phenyl-1-prop-2-enylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO3/c1-2-12-22-17(13-6-4-3-5-7-13)16(19(24)20(22)25)18(23)14-8-10-15(21)11-9-14/h2-11,17,23H,1,12H2/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYOCYOXGZDBQY-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(C(=C(C2=CC=C(C=C2)Br)O)C(=O)C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(/C(=C(\C2=CC=C(C=C2)Br)/O)/C(=O)C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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